2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
The compound “2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid” is an organic compound containing multiple functional groups. It has an allylamine group, a 4-hydroxyphenyl group, and a carboxylic acid group . These groups suggest that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an allylamine group, a 4-hydroxyphenyl group, and a carboxylic acid group would contribute to its overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The allylamine group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions . The 4-hydroxyphenyl group could participate in reactions typical of phenols, such as electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it acidic, and the presence of an amine group could make it basic .Scientific Research Applications
Analytical Applications
A sensitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for the analysis of the organophosphorous insecticide fenthion in fruit samples utilized haptens structurally related to 2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid. This approach demonstrated a convenient and effective analytical tool for monitoring pesticide residues in agricultural samples, showing the potential of such compounds in improving detection methodologies (Qi Zhang et al., 2008).
Organic Synthesis
In the realm of organic synthesis, the interaction of similar compounds with 1,3-binucleophilic reagents led to the formation of complex heterocycles, which are essential in pharmaceutical chemistry. Such interactions provide insights into reaction mechanisms and offer pathways for synthesizing novel organic compounds with potential biological activities (Olga A. Amalʼchieva et al., 2022).
Novel Compound Synthesis
Research on the synthesis of novel α-ketoamide derivatives using a compound structurally similar to this compound demonstrated the compound's utility in creating new chemical entities. These α-ketoamide derivatives have potential pharmaceutical applications, showcasing the role of such compounds in drug discovery and development (A. El‐Faham et al., 2013).
Enzyme Inhibition Studies
The compound and its derivatives have been explored for their inhibitory effects on various enzymes, indicating potential therapeutic applications. For example, sulfur-containing constituents and derivatives isolated from pineapple fruit showed inhibitory activities against tyrosinase, which may contribute to the anti-browning effect of pineapple juice and be potential skin whitening agents in cosmetic applications (Zong-Ping Zheng et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
4-(4-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-7-14-11(13(18)19)8-12(17)15-9-3-5-10(16)6-4-9/h2-6,11,14,16H,1,7-8H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXLXKDVUPEFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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